molecular formula C18H21N3O B5612280 1-[(2-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE

1-[(2-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE

Cat. No.: B5612280
M. Wt: 295.4 g/mol
InChI Key: VQMRHTKBSVKKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a pyridine-4-carbonyl group and a 2-methylphenylmethyl group

Properties

IUPAC Name

[4-[(2-methylphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-15-4-2-3-5-17(15)14-20-10-12-21(13-11-20)18(22)16-6-8-19-9-7-16/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMRHTKBSVKKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Substitution with pyridine-4-carbonyl group: This step involves the reaction of the piperazine with pyridine-4-carbonyl chloride under basic conditions.

    Attachment of the 2-methylphenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(2-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-[(2-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against certain types of cancer and bacterial infections.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, to elucidate its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-[(2-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-[(2-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE can be compared with similar compounds, such as:

    1-[(2-METHYLPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE: This compound differs in the position of the carbonyl group on the pyridine ring, which may affect its chemical reactivity and biological activity.

    1-[(2-METHYLPHENYL)METHYL]-4-(PYRIDINE-2-CARBONYL)PIPERAZINE: Another positional isomer with potential differences in its interaction with biological targets.

    1-[(2-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)MORPHOLINE: This compound features a morpholine ring instead of a piperazine ring, which may influence its pharmacokinetic properties and therapeutic potential.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.